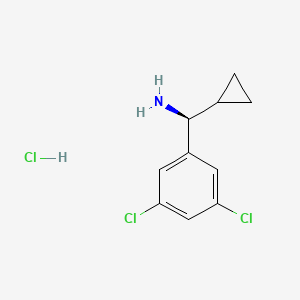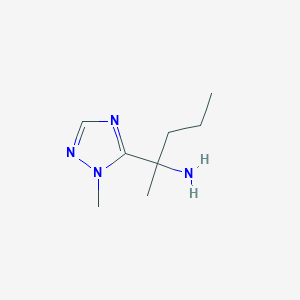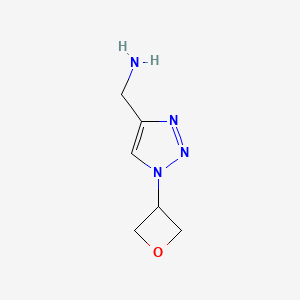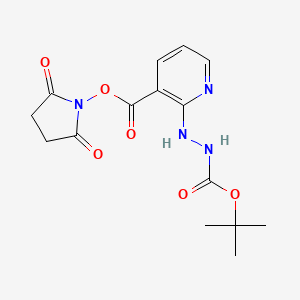![molecular formula C13H20N2O B13648670 (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/no-structure.png)
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide is a chiral amide compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide typically involves the coupling of (2R)-2-amino-3-methylbutanoic acid with (1R)-1-phenylethylamine. This reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine.
Major Products
Hydrolysis: Carboxylic acid and amine.
Reduction: Primary amine.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-amino-3-methylbutanamide
- (1R)-1-phenylethylamine
- (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
Uniqueness
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and diastereomers. This uniqueness makes it a valuable compound in asymmetric synthesis and chiral recognition studies .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m1/s1 |
Clé InChI |
IBMJEJFJDQFSCM-ZYHUDNBSSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)




![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)




